molecular formula C23H26N6O3S B610551 Rogaratinib CAS No. 1443530-05-9

Rogaratinib

Cat. No. B610551
M. Wt: 466.56
InChI Key: HNLRRJSKGXOYNO-UHFFFAOYSA-N
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Description

Rogaratinib is a potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models . It belongs to the class of organic compounds known as alpha amino acid amides .


Molecular Structure Analysis

Rogaratinib has a molecular formula of C23H26N6O3S . It is a potent inhibitor of all FGFR subtypes with low nanomolar binding kinetics towards the four kinase domains .


Chemical Reactions Analysis

Rogaratinib potently inhibits FGFR4-phosphorylation and exerts anti-tumor efficacy in vivo and in vitro . It reduces proliferation in FGFR-addicted cancer cell lines of various cancer types including lung, breast, colon, and bladder cancer .


Physical And Chemical Properties Analysis

Rogaratinib has a molecular weight of 466.56 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Discovery and Development : Rogaratinib was discovered through structure-based design and medicinal chemistry optimization. It exhibits a potent inhibitory effect on FGFR1-4 and has shown promising results in phase 1 clinical trials for cancer treatment (Collin et al., 2018).

  • Clinical Trials in Advanced Cancers : A study involving patients with advanced cancers showed that rogaratinib, administered orally, was well-tolerated and demonstrated clinical activity against several types of cancer. The study emphasized the role of FGFR mRNA expression as a potential biomarker for identifying patients eligible for FGFR inhibitor treatment (Schuler et al., 2019).

  • Application in Urothelial Carcinoma : In a Phase II/III study, rogaratinib was compared with chemotherapy in patients with FGFR mRNA-positive advanced/metastatic urothelial carcinoma previously treated with platinum chemotherapy. The results showed comparable efficacy and manageable safety, suggesting that FGFR3 DNA alterations in association with FGFR1/3 mRNA overexpression may be better predictors of rogaratinib response (Sternberg et al., 2020).

  • Preclinical Evaluation in Bladder Cancer Models : A preclinical study examined the effects of chronic exposure to rogaratinib in bladder cancer cells, exploring changes in signaling and gene expression patterns that might identify drug combinations to enhance efficacy and overcome resistance (Jerchel et al., 2018).

  • Broad Antitumor Activity in Preclinical Models : Another study assessed rogaratinib's antitumor activity in various preclinical cancer models, highlighting its potent and selective inhibition of FGFRs and strong in vivo efficacy correlated with FGFR mRNA expression levels (Grünewald et al., 2019).

  • Combination with Immune Checkpoint Inhibitors : A study combining rogaratinib with atezolizumab in patients with locally advanced or metastatic urothelial cancer showed favorable clinical efficacy and tolerability, suggesting potential benefits of this combination therapy (Rosenberg et al., 2021).

Safety And Hazards

Rogaratinib has been classified as having acute toxicity (oral, category 4, H302), skin corrosion/irritation (category 2, H315), serious eye damage/eye irritation (category 2, H319), and specific target organ toxicity (single exposure, category 3, H335) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

Rogaratinib has shown promising results in preclinical cancer models and clinical trials are currently ongoing . Future challenges will include strategies to overcome FGFR acquired resistance and efficacy and safety of combination therapies with erdafitinib and other FGFR targeted agents .

properties

IUPAC Name

4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLRRJSKGXOYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rogaratinib

CAS RN

1443530-05-9
Record name Rogaratinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rogaratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROGARATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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